![molecular formula C17H19N3OS B2644816 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine CAS No. 782458-75-7](/img/structure/B2644816.png)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine
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Description
“1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine” is a compound that belongs to a class of molecules known as pyridines . Pyridines are aromatic heterocyclic compounds that contain a nitrogen atom . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis
Pyridines, including “1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine”, can undergo a variety of chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .Safety and Hazards
The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to handle “1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-phenylpiperazine” with care, using appropriate personal protective equipment .
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-16-15(8-5-9-18-16)17(21)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSRGPLGNVHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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